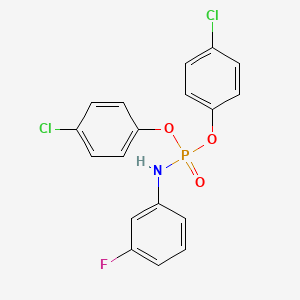![molecular formula C13H10FKN2O3S B5170578 potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)
potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate, also known as potassium 2-fluorobenzylidene hydrazine sulfonate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, as well as its future directions in research.
作用機序
The mechanism of action of potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate involves its ability to interact with specific targets in cells, such as enzymes or receptors. The exact mechanism of action of this compound varies depending on its application, but it generally involves the inhibition of specific cellular processes that are essential for the growth or survival of cells.
Biochemical and Physiological Effects
Potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In material science, this compound has been shown to exhibit fluorescence properties that allow for the detection of metal ions. In catalysis, this compound has been shown to exhibit catalytic activity for various chemical reactions.
実験室実験の利点と制限
Potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific cellular processes, making it a useful tool for studying the mechanisms of various biological processes. Another advantage is its fluorescent properties, which make it a useful tool for detecting metal ions in material science. However, one limitation is its potential toxicity, which can affect the viability of cells in experiments.
将来の方向性
There are several future directions for research on potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate. One direction is the development of more potent and selective analogs of this compound for use as anticancer agents. Another direction is the investigation of the mechanisms underlying its fluorescence properties for use in material science. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on cells in vivo.
合成法
The synthesis method of potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate hydroxide to obtain the final compound.
科学的研究の応用
Potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
特性
IUPAC Name |
potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S.K/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)20(17,18)19;/h1-9,16H,(H,17,18,19);/q;+1/p-1/b15-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFBHBKCQPBJK-NSPIFIKESA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FKN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
![1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5170520.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170537.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B5170544.png)
![5-acetyl-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5170556.png)
![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
